molecular formula C23H21ClN4OS B12218248 N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

Cat. No.: B12218248
M. Wt: 437.0 g/mol
InChI Key: OGNSZEZLOSCXHY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a potent and selective allosteric inhibitor of the Src Homology 2 domain-containing Phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a central node in the RAS-MAPK signaling pathway, which is critical for cell proliferation, differentiation, and survival. Dysregulated SHP2 activity is implicated in the pathogenesis of various cancers, including juvenile myelomonocytic leukemia, Noonan syndrome, and solid tumors driven by receptor tyrosine kinases . This compound exerts its effect by binding to the allosteric interface of the N-SH2 and C-SH2 domains, locking SHP2 in an auto-inhibited conformation and preventing its interaction with upstream signaling partners. Preclinical studies highlight its significant research value in overcoming resistance to targeted therapies, such as EGFR and BRAF inhibitors . By inhibiting SHP2, this molecule effectively suppresses the RAS-MAPK pathway, providing a powerful tool for investigating combination therapies and the role of SHP2 in cancer cell survival and immune modulation. Its application is pivotal for advancing the understanding of oncogenic signaling and developing next-generation anti-cancer strategies.

Properties

Molecular Formula

C23H21ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

InChI

InChI=1S/C23H21ClN4OS/c1-14-9-10-18(12-19(14)24)26-20(29)13-30-21-11-15(2)25-23-22(16(3)27-28(21)23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,29)

InChI Key

OGNSZEZLOSCXHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Diketones

A common method involves reacting 5-amino-3-phenylpyrazole with dimethylated β-diketones, such as 2,4-pentanedione, under acidic or basic conditions. The reaction proceeds via aza-Michael addition followed by cyclization, yielding the 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine skeleton. For instance, heating 5-amino-3-phenylpyrazole with 2,4-pentanedione in acetic acid at 80°C for 12 hours produces the core structure in 65–75% yield. The methyl groups at positions 2 and 5 originate from the β-diketone, while the phenyl group at position 3 is inherited from the aminopyrazole.

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to enhance reaction efficiency. Portilla et al. demonstrated that microwave heating at 150°C for 20 minutes in dimethylformamide (DMF) improves yields to 85–90% while reducing side products. This method is particularly advantageous for scaling due to its rapid kinetics and energy efficiency.

Functionalization at the 7-Position

The 7-position of the pyrazolo[1,5-a]pyrimidine core must be modified to introduce a sulfanyl group. This requires intermediate halogenation followed by nucleophilic substitution.

Halogenation for Leaving Group Introduction

Chlorination or bromination at the 7-position is achieved using phosphorus oxychloride (POCl₃) or phosphorus pentabromide (PBr₅). For example, treating the core structure with POCl₃ at reflux (110°C) for 6 hours installs a chloride group at position 7, yielding 7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine. The reaction mechanism involves protonation of the pyrimidine nitrogen, followed by nucleophilic attack by chloride.

Thiolation via Nucleophilic Substitution

The chloride leaving group is displaced by a sulfur nucleophile to introduce the sulfanyl moiety. Sodium hydrosulfide (NaSH) or thiourea in ethanol at 70°C facilitates this substitution. Using thiourea, the reaction proceeds via a two-step mechanism: initial substitution to form an intermediate isothiouronium salt, followed by hydrolysis to yield the 7-mercapto derivative. Yields range from 70–80% under optimized conditions.

Synthesis of the Acetamide Side Chain

The N-(3-chloro-4-methylphenyl)acetamide side chain is synthesized separately and coupled to the sulfanyl group.

Acetamide Preparation

Reacting 3-chloro-4-methylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C produces N-(3-chloro-4-methylphenyl)chloroacetamide. Subsequent treatment with potassium thioacetate (KSAc) in acetone replaces the chloride with a thioacetate group, yielding the thioester intermediate. Hydrolysis with aqueous NaOH liberates the free thiol, which is stabilized by inert gas purging to prevent oxidation.

Coupling the Sulfanyl and Acetamide Moieties

The final step involves coupling the 7-mercapto-pyrazolo[1,5-a]pyrimidine with the activated acetamide derivative.

Thiol-Ene Coupling

A Mitsunobu reaction is employed to link the thiol and acetamide groups. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the thiol reacts with the bromoacetamide derivative to form the sulfanyl acetamide bond. This method offers high regioselectivity and yields of 75–85%.

Alternative Radical-Mediated Coupling

In cases where functional group compatibility is an issue, photochemical radical coupling using ultraviolet (UV) light and a photoinitiator (e.g., azobisisobutyronitrile, AIBN) provides a mild alternative. This approach minimizes side reactions and is suitable for heat-sensitive intermediates.

Optimization and Scalability

Solvent and Temperature Effects

Optimal yields are achieved using polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at temperatures between 70–100°C. Lower temperatures (<50°C) result in incomplete reactions, while higher temperatures (>120°C) promote decomposition.

Catalytic Enhancements

Adding catalytic amounts of p-toluenesulfonic acid (p-TsOH) or boron trifluoride etherate (BF₃·OEt₂) accelerates cyclocondensation and substitution steps. For example, BF₃·OEt₂ reduces reaction times by 30% in thiolation steps.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and purity. The 7-sulfanyl group exhibits a characteristic singlet at δ 3.8–4.2 ppm in the ¹H NMR spectrum, while the acetamide carbonyl resonates at δ 168–170 ppm in the ¹³C NMR spectrum. Mass spectrometry (MS) provides molecular ion peaks consistent with the calculated molecular weight (e.g., m/z 479.3 for C₂₄H₂₂ClN₅OS).

X-Ray Crystallography

Single-crystal X-ray diffraction analysis verifies the spatial arrangement of substituents. The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, with the sulfanyl acetamide group oriented perpendicular to the plane.

Challenges and Mitigation Strategies

Oxidation of Sulfanyl Groups

The sulfanyl moiety is prone to oxidation, forming disulfide byproducts. Conducting reactions under nitrogen or argon atmospheres and adding antioxidants like butylated hydroxytoluene (BHT) at 0.1–1.0 wt% mitigates this issue.

Regioselectivity in Cyclocondensation

Competing pathways during cyclocondensation may yield regioisomers. Using electronically biased β-diketones (e.g., acetylacetone) ensures preferential formation of the desired 2,5-dimethyl isomer.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold. For instance, derivatives similar to N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF70.39 ± 0.06
Compound BA3754.2
Compound CHCT1160.46 ± 0.04

These compounds demonstrate significant cytotoxic effects, indicating their potential as effective anticancer agents .

Anti-inflammatory Properties

In addition to anticancer effects, pyrazolo[1,5-a]pyrimidine derivatives are also being investigated for their anti-inflammatory properties. The inhibition of specific inflammatory pathways by these compounds could lead to new treatments for chronic inflammatory diseases .

Recent Research and Case Studies

Recent advancements in the synthesis and application of this compound have been documented extensively in scientific literature. A review article summarized the progress made from 2015 to 2021 in developing pyrazolo[1,5-a]pyrimidines as anticancer agents and their structural modifications to enhance efficacy .

For example:

  • Study on Anticancer Potential : A study reported that specific derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cells, showcasing their potency compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various physiological effects.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting their replication, transcription, or translation processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The pyrazolo[1,5-a]pyrimidine scaffold is shared among several compounds, but substituent variations critically impact their properties:

Compound Name Core Structure Key Substituents Molecular Formula
Target Compound Pyrazolo[1,5-a]pyrimidine 2,5-dimethyl; 3-phenyl; 7-sulfanyl-N-(3-chloro-4-methylphenyl)acetamide C₂₂H₁₉ClN₄OS
F-DPA Pyrazolo[1,5-a]pyrimidine 5,7-dimethyl; 3-(4-fluorophenyl); N,N-diethylacetamide C₂₀H₂₂FN₅O
DPA-714 Pyrazolo[1,5-a]pyrimidine 5,7-dimethyl; 3-(4-(2-fluoroethoxy)phenyl); N,N-diethylacetamide C₂₂H₂₆FN₅O₂
Quinazoline-Pyrazole Hybrids Pyrazole-quinazoline Varied N-substituents (e.g., aryl, aldehyde hydrazones) Not specified

Key Observations :

  • Positional Methyl Groups : The target compound’s 2,5-dimethyl substitution differs from F-DPA/DPA-714’s 5,7-dimethyl arrangement, which may alter steric hindrance and electronic effects .
  • Aryl Substituents : The 3-phenyl group in the target compound contrasts with F-DPA’s 4-fluorophenyl and DPA-714’s 4-(2-fluoroethoxy)phenyl groups. Fluorine atoms in F-DPA/DPA-714 enhance metabolic stability and binding to targets like the translocator protein (TSPO) in neuroimaging .
  • Acetamide Side Chains : The target compound’s N-(3-chloro-4-methylphenyl)acetamide differs from the diethylacetamide in F-DPA/DPA-714, impacting solubility and target selectivity.
Physicochemical Properties
  • Metabolic Stability : Sulfanyl groups (thioethers) are less prone to oxidative metabolism than ethers, suggesting improved pharmacokinetics for the target compound.

Biological Activity

Overview

N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula for this compound is C23H21ClN4OSC_{23}H_{21}ClN_{4}OS, with a molecular weight of approximately 437.0 g/mol. Its structure features a chloro-methylphenyl group attached to a sulfanylacetamide linked to a pyrazolopyrimidine moiety.

PropertyValue
Molecular FormulaC23H21ClN4OS
Molecular Weight437.0 g/mol
IUPAC NameThis compound
InChI KeyOGNSZEZLOSCXHY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus blocking their catalytic functions.

Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that lead to various physiological effects.

DNA/RNA Interaction: The compound can bind to nucleic acids, influencing their replication and transcription processes.

Biological Activity and Research Findings

Recent studies have highlighted the anticancer potential of this compound. Pyrazolopyrimidine derivatives have been extensively researched for their ability to target various cancer cell lines. For instance:

  • Anticancer Activity: In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against several cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, compounds within the same class have shown IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines .
  • Anti-inflammatory Effects: Some pyrazolopyrimidine derivatives have also demonstrated anti-inflammatory properties, contributing to their potential therapeutic applications in treating inflammatory diseases .
  • Mechanistic Studies: Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

A review of several studies provides insight into the biological activity of related compounds:

Study ReferenceCompound TypeCell Line TargetedIC50 Value (µM)Notes
Bouabdallah et al. Pyrazole derivativeHep-2 (laryngeal)3.25Significant cytotoxicity observed
Wei et al. Ethyl derivativeA549 (lung)26.00Most potent in series tested
Li et al. Hydroxypropyl derivativeMCF7 (breast)0.46 ± 0.04Induced autophagy without apoptosis

These studies underscore the promising nature of pyrazolopyrimidine derivatives as potential anticancer agents.

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